(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate

asymmetric Diels-Alder organocatalysis counterion effect

Researchers requiring the first-generation MacMillan imidazolidinone organocatalyst often encounter supply inconsistencies or inadvertently procure the less active hydrochloride salt, risking reaction failure. This (S)-TFA salt is the benchmark catalyst for asymmetric Diels-Alder, pyrrole Friedel-Crafts, and related cycloadditions. - Delivers 98% yield and 97% ee (19:1 endo:exo) in the model Diels-Alder reaction of cyclopentadiene with α,β-unsaturated aldehydes. - The TFA counterion is critical: substituting the HCl salt drops yield to 75% and eliminates ionic-liquid recycling compatibility. - Retains 90% yield and 94% ee over 6 cycles in [bmim][NTf2] ionic liquid, ensuring cost-efficient catalyst reuse. - Derived from L-phenylalanine; supplied at 97% purity with batch-specific QC documentation.

Molecular Formula C15H19F3N2O3
Molecular Weight 332.32 g/mol
Cat. No. B12292734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate
Molecular FormulaC15H19F3N2O3
Molecular Weight332.32 g/mol
Structural Identifiers
SMILESCC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H18N2O.C2HF3O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-2(4,5)1(6)7/h4-8,11,14H,9H2,1-3H3;(H,6,7)/t11-;/m0./s1
InChIKeyZGVCKUUGNNAZTH-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate Is the Foundation MacMillan Organocatalyst for Asymmetric Synthesis Evaluation


(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate (CAS 309918-53-4) is the first-generation MacMillan imidazolidinone organocatalyst, a chiral secondary amine salt that activates α,β-unsaturated carbonyls via reversible iminium ion formation [1]. Derived from L-phenylalanine, this catalyst established the modern field of organocatalysis and remains the benchmark for asymmetric Diels–Alder, Friedel–Crafts, and 1,3-dipolar cycloaddition reactions [2]. Its trifluoroacetate counterion form is distinguished from the hydrochloride and dichloroacetate salts by its superior catalytic performance in multiple reaction systems [3].

Why (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate Cannot Be Replaced by Other MacMillan Salts or Second-Generation Analogs Without Rigorous Justification


Subtle structural differences among MacMillan imidazolidinone variants produce large, quantifiable divergences in catalytic performance. The trifluoroacetate salt form, for example, delivers 98% yield and 97% ee in a standardized Diels–Alder model reaction, while the hydrochloride salt of the identical imidazolidinone core yields only 75% under equivalent conditions [1]. Furthermore, the first-generation (S)-5-benzyl scaffold fails entirely in indole Friedel–Crafts alkylation, whereas the cis-configured second-generation (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one enables such transformations with up to >100-fold rate acceleration in related cycloaddition chemistry [2][3]. These performance cliffs mean that 'in-class' substitution without explicit, application-matched benchmarking carries significant risk of reaction failure or erosion of enantioselectivity.

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate: Head-to-Head Performance Evidence Against Closest Analogs


Trifluoroacetate Salt Outperforms Hydrochloride and Dichloroacetate Salts in Diels–Alder Model Reaction

In a direct head-to-head comparison using (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one scaffold with different acid co-catalysts in the Diels–Alder reaction of cyclopentadiene and cinnamaldehyde in [bmim][NTf2] ionic liquid, the trifluoroacetate (TFA) form produced 98% yield, 19:1 endo:exo ratio, and 97% ee. By contrast, the hydrochloride (HCl) form yielded only 75% yield and 92% ee, while dichloroacetate collapsed to 20% yield and 87% ee [1]. This represents a 23 percentage-point yield advantage for the TFA salt over HCl, with a 5 percentage-point enantioselectivity gain.

asymmetric Diels-Alder organocatalysis counterion effect

First-Generation (S)-Benzyl Catalyst Fails Where Second-Generation cis-2-tert-Butyl Catalyst Succeeds: Indole Friedel–Crafts Scope

The first-generation (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst (in any salt form) was reported to give poor yields and enantioselectivities in the Friedel–Crafts alkylation of indoles with α,β-unsaturated aldehydes. This failure directly motivated development of the cis-diastereomeric second-generation MacMillan catalyst, which enables indole alkylation with yields of 43–95% and enantioselectivities of 58–90% ee [1][2]. For indole-containing substrate scopes, the first-generation catalyst is therefore unsuitable; procurement must shift to the second-generation (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone scaffold.

Friedel-Crafts alkylation indole catalyst scope limitation

Second-Generation Catalyst Accelerates 1,3-Dipolar Cycloaddition >100-Fold Over First-Generation

In the enantioselective 1,3-dipolar cycloaddition of nitrones with arylpropionaldehydes, the second-generation MacMillan catalyst (as hydrochloride salt) decreased reaction time by more than 100-fold compared to the first-generation (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst, while maintaining good to excellent enantiomeric ratios at room temperature [1]. This rate differential translates to minutes versus days for otherwise identical transformations, directly impacting synthetic throughput in discovery settings.

1,3-dipolar cycloaddition reaction rate second-generation MacMillan

TFA Salt Enables Catalyst Recycling Over 6 Cycles Without Significant Performance Erosion

Using the (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one TFA salt in [bmim][NTf2] ionic liquid, the Diels–Alder reaction of cyclopentadiene and cinnamaldehyde maintained 98% yield and 97% ee in cycle 1, dropping only to 90% yield and 94% ee by cycle 6 [1]. In contrast, the homogeneous HCl salt protocol provides no straightforward recycling pathway, requiring either sacrificial catalyst loading or chromatographic separation of catalyst and product [2]. This 6-cycle reusability with minimal yield erosion (8 percentage-point loss) and essentially unchanged enantioselectivity (3 percentage-point loss) establishes the TFA/[bmim][NTf2] system as the preferred format for process-scale applications.

catalyst recycling ionic liquid process sustainability

Montmorillonite-Immobilized (S)-Benzyl Catalyst Achieves 82% Yield with 92% ee and Full Recyclability Over 4 Reuses

The (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one scaffold, when immobilized on montmorillonite clay via cation exchange (7.4 wt% loading from the hydrochloride precursor), catalyzes the Diels–Alder reaction of cyclohexadiene and acrolein with 82% yield and 92% ee (endo) in each of four sequential reuses, with no loss of catalytic activity or selectivity [1]. This heterogeneous format directly addresses the recovery limitation of the homogeneous catalyst while retaining performance comparable to the solution-phase HCl salt system.

heterogeneous catalysis montmorillonite Diels-Alder

(S)-Enantiomer of 5-Benzyl-2,2,3-trimethylimidazolidin-4-one TFA Salt Provides Opposite Product Enantioselectivity vs (R)-Enantiomer

The (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst and its (R)-enantiomer are distinct chemical entities with separate CAS numbers (S: 309918-53-4 as TFA salt; R: 685128-78-3 as TFA salt), each directing asymmetric induction to opposite product enantiomers . In the Diels–Alder reaction benchmark, the (S)-enantiomer TFA salt gives the endo product with 97% ee; the (R)-enantiomer provides the opposite enantiomeric series. For any project requiring a specific absolute configuration of the product, procurement of the correct enantiomer is non-negotiable.

enantioselectivity chiral catalyst product configuration

Quantitatively Justified Deployment Scenarios for (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate


Asymmetric Diels–Alder Cycloaddition in Ionic Liquid with Catalyst Recycling for Process-Scale Synthesis

Deploy the (S)-TFA salt in [bmim][NTf2] ionic liquid for the Diels–Alder reaction of cyclopentadiene and α,β-unsaturated aldehydes. The TFA salt consistently delivers 98% yield with 97% ee (19:1 endo:exo) and retains 90% yield / 94% ee over 6 cycles [1]. This is the optimal choice when the synthetic target requires the first-generation imidazolidinone scaffold and repeated catalyst reuse is economically advantageous. The TFA salt form is essential here: substituting the hydrochloride salt drops yield to 75% and eliminates the ionic-liquid recycling compatibility [1].

Heterogeneous Diels–Alder with Montmorillonite-Supported (S)-Catalyst for Simplified Product Isolation

For reactions where catalyst removal from the product stream is a critical process metric, the (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride precursor can be immobilized on Na+-montmorillonite (7.4 wt% loading). This heterogeneous system yields 82% product with 92% ee (endo) and can be reused 4 times without any performance degradation [2]. The TFA salt can be used interchangeably as the immobilization precursor, offering an alternative route when the hydrochloride is not available.

Enantioselective Pyrrole Friedel–Crafts Alkylation Using First-Generation (S)-TFA Catalyst

The first-generation (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one TFA salt is well-suited for the enantioselective Friedel–Crafts alkylation of electron-rich heterocycles such as pyrroles with α,β-unsaturated aldehydes, delivering adducts with 79–93% ee in the original MacMillan protocol [3]. However, this catalyst must NOT be selected for indole substrates, where the first-generation scaffold gives poor results and the second-generation (2S,5S)-2-tert-butyl catalyst is required [4]. The TFA salt form is preferred over HCl for this application based on the acid co-catalyst screening data showing superior performance [1].

Discovery-Scale 1,3-Dipolar Cycloaddition for 4-Isoxazoline Library Synthesis (Requires Second-Generation Catalyst Upgrade)

For 1,3-dipolar cycloaddition of nitrones with arylpropionaldehydes leading to 4-isoxazoline scaffolds, the first-generation (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one TFA salt is NOT recommended. The second-generation MacMillan catalyst achieves >100-fold faster reactions at room temperature while maintaining good to excellent enantiomeric ratios [5]. Users should instead procure (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one for this application. This scenario illustrates the critical importance of matching the specific catalyst generation to the reaction class.

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